2-Bromo-4-cyclopropylbenzaldehyde

Description

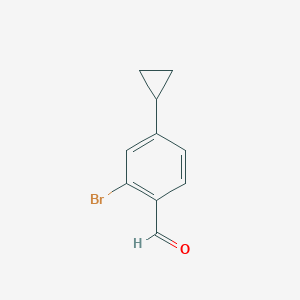

2-Bromo-4-cyclopropylbenzaldehyde (molecular formula: C₁₀H₉BrO, molecular weight: 225.09 g/mol) is a substituted benzaldehyde derivative featuring a bromine atom at the ortho (2nd) position and a cyclopropyl group at the para (4th) position relative to the aldehyde functional group. This compound is of interest in organic synthesis due to the reactive aldehyde moiety and the steric/electronic effects imparted by its substituents.

Properties

IUPAC Name |

2-bromo-4-cyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZVSIPTTFWYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-cyclopropylbenzaldehyde involves the bromination of 4-cyclopropylbenzaldehyde. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: 2-Bromo-4-cyclopropylbenzoic acid.

Reduction: 2-Bromo-4-cyclopropylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-cyclopropylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropylbenzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom and the cyclopropyl group, which can affect the compound’s electronic and steric properties. For example, in Suzuki-Miyaura coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, molecular, and safety-related differences between 2-bromo-4-cyclopropylbenzaldehyde and two analogous brominated benzaldehyde derivatives:

Structural and Reactivity Differences

- In contrast, the bromomethyl group in 4-(Bromomethyl)benzaldehyde is electron-withdrawing, deactivating the ring and favoring meta substitution . Fluorine in 4-bromo-2-fluorobenzaldehyde is strongly electron-withdrawing but ortho/para-directing, creating distinct reactivity patterns compared to the cyclopropyl analog .

Reactivity in Cross-Coupling :

- Bromine at the ortho position (this compound) may hinder certain coupling reactions due to steric constraints, whereas bromine at the para position (4-bromo-2-fluorobenzaldehyde) offers better accessibility for palladium-catalyzed reactions.

Physical Properties

- Lipophilicity : The cyclopropyl group increases hydrophobicity (logP estimated >3.0), making this compound more membrane-permeable than its fluorinated or bromomethyl counterparts (logP ~2.5–2.8).

- Melting/Boiling Points : Data gaps exist for the target compound, but brominated benzaldehydes typically exhibit higher boiling points (e.g., 4-(Bromomethyl)benzaldehyde: bp ~250°C) due to halogen-induced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.